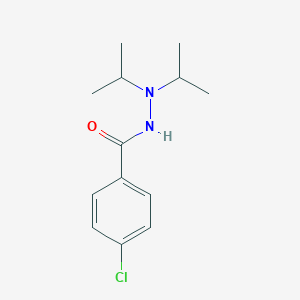

4-chloro-N',N'-diisopropylbenzohydrazide

Beschreibung

4-Chloro-N',N'-diisopropylbenzohydrazide is a benzohydrazide derivative characterized by a 4-chlorobenzoyl core linked to a diisopropyl-substituted hydrazide group. Benzohydrazides are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-parasitic effects, often modulated by substituents on the aromatic ring or hydrazide moiety .

Eigenschaften

Molekularformel |

C13H19ClN2O |

|---|---|

Molekulargewicht |

254.75g/mol |

IUPAC-Name |

4-chloro-N',N'-di(propan-2-yl)benzohydrazide |

InChI |

InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)15-13(17)11-5-7-12(14)8-6-11/h5-10H,1-4H3,(H,15,17) |

InChI-Schlüssel |

KTWYEIPPGIKSHX-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |

Kanonische SMILES |

CC(C)N(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Features and Physical Properties

Benzohydrazide derivatives share a common core structure (Ar–CO–NH–NH–R) but differ in substituents, which significantly influence their physical and chemical behaviors. Key examples from the evidence include:

Key Observations :

- Electron-withdrawing groups (e.g., chloro) enhance stability and influence reactivity .

- Bulky substituents (e.g., quinazolinone, diisopropyl) may reduce solubility but improve binding to biological targets .

Anticancer Activity

- Compound 5f: 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide showed potent inhibition against breast cancer cells (MCF-7 IC₅₀ = 13.2 μM; MDA-MB-468 IC₅₀ = 8.2 μM) with selective toxicity toward cancer cells .

- Indole-based derivatives : Schiff bases like 4-chloro-N′-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide exhibit antitumor activity by intercalating DNA or inhibiting kinases .

Anti-Leishmanial Activity

- (E)-4-Chloro-N′-(coumarin-indole hybrids) : IC₅₀ values of 21.5–24.2 μM against Leishmania parasites, attributed to the hybrid pharmacophore strategy .

Antimicrobial and Antioxidant Activity

- Schiff bases (S1–S4) : Derivatives with methoxy or thiophene substituents demonstrated moderate antimicrobial activity (e.g., against S. aureus and E. coli) and DPPH radical scavenging (IC₅₀ ~50–80 μM) .

Crystallographic and Conformational Insights

- Torsional Flexibility: In sulfonohydrazide derivatives (e.g., 4-chloro-N′-(4-nitrobenzylidene)benzenesulfonohydrazide), the C–S–N–N torsion angle ranges from −62.4° to 56.8°, affecting molecular planarity and intermolecular interactions .

- Hydrogen Bonding : Crystal structures of Schiff base derivatives reveal NH···O and CH···Cl interactions stabilizing supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.